![molecular formula C12H14N4O2 B3732175 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3732175.png)
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as Ipratropium bromide, is a widely used bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a quaternary ammonium compound that acts as an anticholinergic agent, blocking the action of acetylcholine at the muscarinic receptors in the airways.
Wirkmechanismus
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide acts as an anticholinergic agent, blocking the action of acetylcholine at the muscarinic receptors in the airways. This results in relaxation of the smooth muscles in the airways, leading to bronchodilation. The effect of 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide is primarily localized to the lungs, with minimal systemic absorption.
Biochemical and Physiological Effects:
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide has been shown to improve lung function and reduce symptoms such as wheezing, shortness of breath, and coughing in patients with respiratory diseases. It has also been shown to reduce the frequency and severity of exacerbations in patients with COPD. The drug has a rapid onset of action, with peak effect occurring within 1-2 hours after administration.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide is a widely used bronchodilator in both clinical and research settings. It has a well-established safety profile and is generally well-tolerated by patients. However, its effectiveness may be limited in patients with severe respiratory disease or those who are unresponsive to other bronchodilators. In laboratory experiments, 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide is often used as a positive control in studies of bronchodilator efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide. One area of interest is the development of new formulations or delivery methods to improve the drug's effectiveness and reduce side effects. Another area of research is the exploration of 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide's potential for use in the treatment of other diseases such as cystic fibrosis or pulmonary hypertension. Finally, further studies are needed to better understand the long-term effects of 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide on lung function and overall health outcomes in patients with respiratory diseases.
Wissenschaftliche Forschungsanwendungen
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is commonly used in combination with other bronchodilators such as beta-agonists to provide a synergistic effect in the treatment of asthma and COPD. 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide has also been shown to be effective in the treatment of bronchospasm associated with chronic bronchitis and emphysema.
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyanilino)-4H-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)18-10-5-3-9(4-6-10)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOLVTVILKSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Propan-2-yloxy)phenyl]amino}-1,2,4-triazin-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.